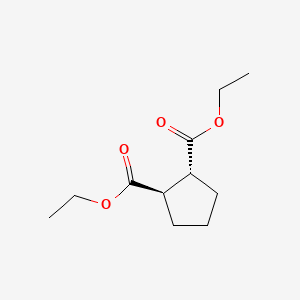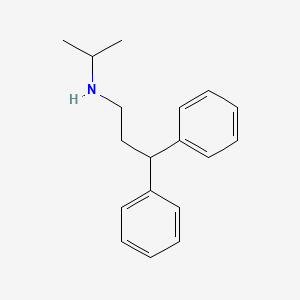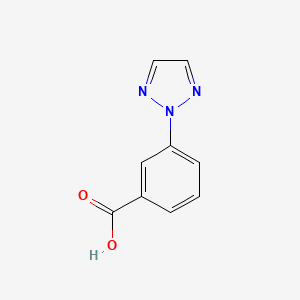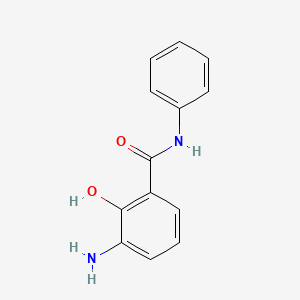
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derived from cyclopentane-1,2-dicarboxylic acid. This compound is known for its unique structural properties, which include a five-membered cyclopentane ring with two ester functional groups attached at the 1 and 2 positions in a trans configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate can be synthesized through various methods. One common synthetic route involves the esterification of cyclopentane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of diethyl trans-cyclopentane-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins
Mecanismo De Acción
The mechanism of action of diethyl trans-cyclopentane-1,2-dicarboxylate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases to release cyclopentane-1,2-dicarboxylic acid and ethanol. This hydrolysis reaction is crucial for its metabolic processing and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl cis-cyclopentane-1,2-dicarboxylate: Similar structure but with cis configuration.
Dimethyl trans-cyclopentane-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl cyclohexane-1,2-dicarboxylate: Similar ester groups but with a six-membered ring
Uniqueness
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
30689-38-4 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
YLRALQSVMCXBSD-RKDXNWHRSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC[C@H]1C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CCCC1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8731264.png)








![O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine](/img/structure/B8731312.png)



